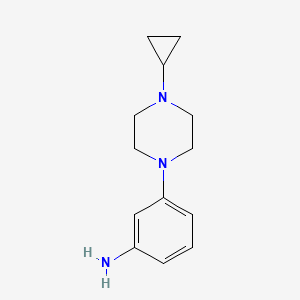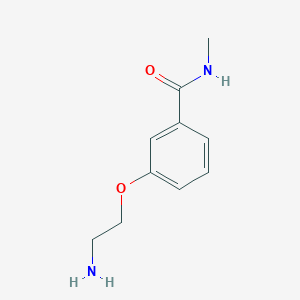
2-(Cyclopropylmethoxy)-5-methylaniline
Vue d'ensemble
Description
2-(Cyclopropylmethoxy)-5-methylaniline, also known as CMMA, is an aromatic amine with a wide range of applications in the scientific research field. It is a cyclic derivative of aniline, an organic compound with a benzene ring structure. CMMA is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. In addition, CMMA has been studied for its potential use in drug discovery, drug delivery, and biomedical applications.
Applications De Recherche Scientifique
2-(Cyclopropylmethoxy)-5-methylaniline has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. It has also been studied for its potential use in drug discovery, drug delivery, and biomedical applications. In addition, 2-(Cyclopropylmethoxy)-5-methylaniline has been explored as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Mécanisme D'action
The mechanism of action of 2-(Cyclopropylmethoxy)-5-methylaniline is not yet fully understood. However, it is believed that the cyclic structure of 2-(Cyclopropylmethoxy)-5-methylaniline allows it to interact with certain enzymes and proteins in the body, resulting in a variety of biochemical and physiological effects. 2-(Cyclopropylmethoxy)-5-methylaniline is thought to interact with the enzyme acetylcholinesterase, resulting in the inhibition of the enzyme, which in turn leads to an increase in the levels of acetylcholine in the body. This can result in a variety of physiological effects, including increased alertness, improved mood, and improved cognitive function.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(Cyclopropylmethoxy)-5-methylaniline are not yet fully understood. However, it is believed that 2-(Cyclopropylmethoxy)-5-methylaniline can interact with the enzyme acetylcholinesterase, resulting in the inhibition of the enzyme and an increase in the levels of acetylcholine in the body. This can lead to a variety of physiological effects, including increased alertness, improved mood, and improved cognitive function. In addition, 2-(Cyclopropylmethoxy)-5-methylaniline has been studied for its potential use in drug delivery, as it is believed to be able to increase the bioavailability of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(Cyclopropylmethoxy)-5-methylaniline in lab experiments has several advantages. 2-(Cyclopropylmethoxy)-5-methylaniline is a relatively inexpensive reagent, and it is readily available from chemical suppliers. In addition, 2-(Cyclopropylmethoxy)-5-methylaniline is relatively stable and has a low toxicity, making it safe to use in laboratory settings. However, there are some limitations to the use of 2-(Cyclopropylmethoxy)-5-methylaniline in laboratory experiments. For example, 2-(Cyclopropylmethoxy)-5-methylaniline is highly flammable and must be handled with care. In addition, 2-(Cyclopropylmethoxy)-5-methylaniline is a highly reactive compound and can react with other compounds, resulting in the formation of undesired byproducts.
Orientations Futures
The potential applications of 2-(Cyclopropylmethoxy)-5-methylaniline are vast and varied. Future research could explore the use of 2-(Cyclopropylmethoxy)-5-methylaniline in drug discovery and drug delivery, as well as its potential use in biomedical applications. In addition, further research could be conducted to explore the biochemical and physiological effects of 2-(Cyclopropylmethoxy)-5-methylaniline, as well as its potential interactions with other enzymes and proteins in the body. Finally, 2-(Cyclopropylmethoxy)-5-methylaniline could be explored as a potential inhibitor of other enzymes, such as proteases and phosphatases, which are involved in a variety of biochemical processes.
Propriétés
IUPAC Name |
2-(cyclopropylmethoxy)-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-2-5-11(10(12)6-8)13-7-9-3-4-9/h2,5-6,9H,3-4,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVZQAOWCDFVRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)-5-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



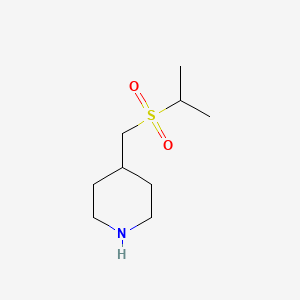
![9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B1385980.png)
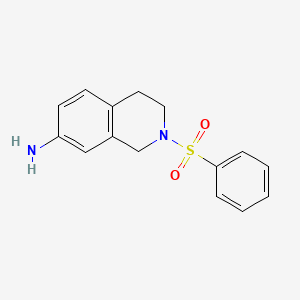
![3-[4-(Dimethylcarbamoyl)phenyl]propanoic acid](/img/structure/B1385982.png)
![1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one](/img/structure/B1385983.png)
![2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1385984.png)
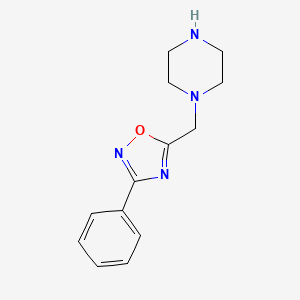
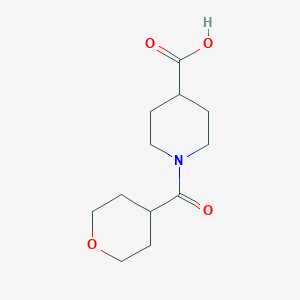
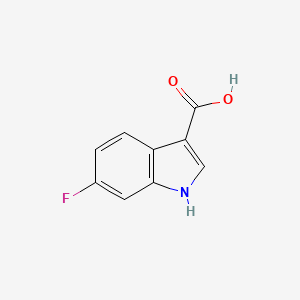
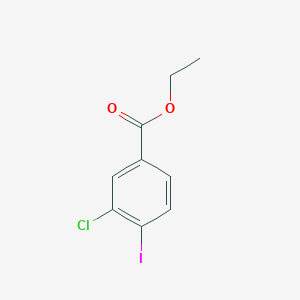
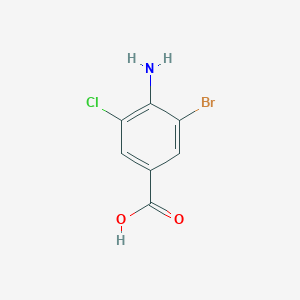
![3-(4-fluorophenyl)-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B1385997.png)
